4-chloro-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
4-chloro-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and ethoxy groups, along with the pyridinyl moiety, makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Ethoxylation: The amino group is ethoxylated to introduce the ethoxy group.
Pyridinylation: Finally, the ethoxylated compound is reacted with 6-methyl-2-pyridine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain steps, such as reduction and pyridinylation.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-chloro-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethoxybenzenesulfonamide: Lacks the pyridinyl moiety.
N-(6-methyl-2-pyridinyl)benzenesulfonamide: Lacks the chloro and ethoxy groups.
4-chloro-N-(6-methyl-2-pyridinyl)benzenesulfonamide: Lacks the ethoxy group.
Uniqueness
4-chloro-3-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of all three functional groups: chloro, ethoxy, and pyridinyl. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15ClN2O3S |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
4-chloro-3-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O3S/c1-3-20-13-9-11(7-8-12(13)15)21(18,19)17-14-6-4-5-10(2)16-14/h4-9H,3H2,1-2H3,(H,16,17) |
InChI Key |
ICHQADXZDPVMGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)Cl |
Origin of Product |
United States |
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